molecular formula C23H23NO3 B2779727 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951977-12-1

9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2779727
CAS No.: 951977-12-1
M. Wt: 361.441
InChI Key: CDSSJNBBUSAVCW-UHFFFAOYSA-N
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Description

9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromeno[8,7-e][1,3]oxazines, which are characterized by a fused ring system incorporating both chromene and oxazine moieties. The presence of cyclohexyl and phenyl groups further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chromene derivative, the introduction of an oxazine ring can be achieved through a condensation reaction with an amine and a suitable aldehyde or ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and may be conducted under reflux with solvents like toluene or ethanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or cyclohexyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological activities Studies may focus on its interactions with biological targets, such as enzymes or receptors, to evaluate its efficacy as a therapeutic agent

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity. Its incorporation into material science research could lead to the creation of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the cyclohexyl and phenyl groups, resulting in different reactivity and applications.

    3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one:

Uniqueness

The presence of both cyclohexyl and phenyl groups in 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one distinguishes it from other similar compounds. These groups contribute to its unique chemical behavior, making it a valuable compound for various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

9-cyclohexyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c25-22-18-11-12-21-19(13-24(15-27-21)17-9-5-2-6-10-17)23(18)26-14-20(22)16-7-3-1-4-8-16/h1,3-4,7-8,11-12,14,17H,2,5-6,9-10,13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSJNBBUSAVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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